molecular formula C11H16BrNO2S B8121804 4-BRomo-N,N-diethyl-2-methylbenzenesulfonamide

4-BRomo-N,N-diethyl-2-methylbenzenesulfonamide

Cat. No.: B8121804
M. Wt: 306.22 g/mol
InChI Key: PNGAEWPOARUBIC-UHFFFAOYSA-N
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Description

4-Bromo-N,N-diethyl-2-methylbenzenesulfonamide: is an organic compound with the molecular formula C11H16BrNO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a bromine atom at the 4-position, a methyl group at the 2-position, and a diethylamino group at the sulfonamide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N,N-diethyl-2-methylbenzenesulfonamide typically involves the following steps:

    Nitration of Toluene: Toluene is nitrated to produce 2-methyl-4-nitrotoluene.

    Reduction: The nitro group is reduced to an amine, yielding 2-methyl-4-aminotoluene.

    Sulfonylation: The amine is then sulfonylated using chlorosulfonic acid to form 2-methyl-4-aminobenzenesulfonamide.

    Bromination: The final step involves bromination of the aromatic ring using bromine or a brominating agent like N-bromosuccinimide (NBS) to obtain 4-Bromo-2-methylbenzenesulfonamide.

    N,N-Diethylation: The sulfonamide is then alkylated with diethylamine to produce the final compound, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 4-Bromo-N,N-diethyl-2-methylbenzenesulfonamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonamide group.

    Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide would yield 4-methoxy-N,N-diethyl-2-methylbenzenesulfonamide.

Scientific Research Applications

Chemistry

In chemistry, 4-Bromo-N,N-diethyl-2-methylbenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various substitution and coupling reactions makes it valuable for constructing diverse chemical structures.

Biology and Medicine

In biological and medicinal research, this compound can be used to develop new pharmaceuticals. Its sulfonamide group is a common pharmacophore in many drugs, and modifications to this structure can lead to compounds with different biological activities.

Industry

In industry, this compound can be used in the production of dyes, agrochemicals, and other specialty chemicals. Its reactivity and functional groups make it a versatile building block for various applications.

Mechanism of Action

The mechanism of action of 4-Bromo-N,N-diethyl-2-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N,N-dimethylbenzenesulfonamide
  • 4-Chloro-N,N-diethyl-2-methylbenzenesulfonamide
  • 4-Bromo-N,N-diethylbenzenesulfonamide

Uniqueness

4-Bromo-N,N-diethyl-2-methylbenzenesulfonamide is unique due to the specific combination of substituents on the benzene ring. The presence of both a bromine atom and a diethylamino group provides distinct reactivity and potential biological activity compared to similar compounds. This uniqueness can be exploited in the design of new molecules with desired properties for various applications.

Properties

IUPAC Name

4-bromo-N,N-diethyl-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-4-13(5-2)16(14,15)11-7-6-10(12)8-9(11)3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGAEWPOARUBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=C(C=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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